METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Overview
Description
METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, which is known for its biological activity and is often found in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the phenethyl group and the subsequent attachment of the sulfanyl and acetyl groups. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrimidine core, used as an anticancer agent.
Methotrexate: Another pyrimidine-based compound, widely used in cancer therapy and autoimmune diseases.
Uniqueness
METHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine-based compounds.
Properties
IUPAC Name |
methyl 2-[[2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-4-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-14(2)11-16(20(28)29-3)23-19(27)13-30-21-24-18(26)12-17(22)25(21)10-9-15-7-5-4-6-8-15/h4-8,12,14,16H,9-11,13,22H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYBYBZXDYKDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=O)C=C(N1CCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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